molecular formula C12H19NO3 B2606639 Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1780561-46-7

Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No. B2606639
CAS RN: 1780561-46-7
M. Wt: 225.288
InChI Key: ZLATZYJENAGYJD-UHFFFAOYSA-N
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Description

Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with the CAS Number: 1780561-46-7 . It has a molecular weight of 225.29 . The IUPAC name for this compound is tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate is 1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(12)7-14/h7,9H,4-6,8H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Space Exploration

Synthesis of Bifunctional Spirocyclic Compounds : Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for selective derivation on azetidine and cyclobutane rings. This compound provides access to chemical spaces complementary to piperidine ring systems, highlighting its importance in the development of novel compounds (Meyers et al., 2009).

Medicinal Chemistry Applications

Enantioselective Synthesis for Antiviral Agents : López et al. (2020) detailed a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, leading to the synthesis of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key precursor in the industrial synthesis of antiviral ledipasvir (López et al., 2020).

Advanced Organic Synthesis Techniques

Regioselective Cycloaddition : Molchanov and Tran (2013) achieved substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates via regioselective 1,3-dipolar cycloaddition, demonstrating the compound's utility in synthesizing complex structures through controlled reactions (Molchanov & Tran, 2013).

Scale-Up and Industrial Relevance

Scalable Synthesis Routes : Maton et al. (2010) reported significant improvements in the scalable synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting the compound's potential for large-scale production and its relevance in industrial applications (Maton et al., 2010).

Safety and Hazards

The safety information for Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate indicates that it may be a hazard. The signal word for this compound is "Warning" . Always handle with appropriate safety measures and refer to the Material Safety Data Sheet (MSDS) for more information .

properties

IUPAC Name

tert-butyl 2-formyl-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(12)7-14/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLATZYJENAGYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate

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